

A Comparative Guide: FPL 64176 vs. Bay K 8644 in Cardiac Tissue

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Compound of Interest

Compound Name: *Ca²⁺ channel agonist 1*

Cat. No.: *B560653*

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For researchers, scientists, and drug development professionals, understanding the nuanced differences between calcium channel agonists is critical for advancing cardiovascular research and therapeutic strategies. This guide provides a detailed comparison of two prominent L-type Ca²⁺ channel agonists, FPL 64176 and Bay K 8644, with a focus on their effects on cardiac tissue.

While the initial query specified "**Ca²⁺ channel agonist 1**," this is a non-specific term. Therefore, this guide will compare FPL 64176 to the well-characterized and structurally distinct L-type calcium channel agonist, Bay K 8644, which serves as a scientifically relevant and informative comparator. Both compounds are known to enhance Ca²⁺ influx through L-type calcium channels, leading to positive inotropic effects in cardiac muscle. However, their mechanisms of action and electrophysiological signatures exhibit key distinctions.

Performance and Efficacy: A Quantitative Comparison

The following tables summarize the key quantitative parameters of FPL 64176 and Bay K 8644 based on available experimental data.

Table 1: Potency and Efficacy in Cardiac and Vascular Preparations

Parameter	FPL 64176	(S)-Bay K 8644	Tissue/Preparation
EC50 (Contractile Response)	2.11 x 10 ⁻⁷ M[1]	-	Rat Tail Artery
EC50 (L-type Ca ²⁺ Channel Activation)	16 nM	17.3 nM[2]	Not specified
Maximum Tension Response	~2-fold higher than (S)-Bay K 8644[1]	-	Rat Tail Artery
Positive Inotropic Potency	40-fold more potent than Bay K 8644	-	Guinea Pig Atria
KD (Binding Affinity)	-	4.3 nM[3]	Atrial Myocytes

Table 2: Electrophysiological Effects on Cardiac L-type Ca²⁺ Channels

Parameter	FPL 64176	Bay K 8644	Cell Type/Preparation
Effect on Current Amplitude	Dramatically increases[1][4]	Increases[2][5]	Neonatal Rat Ventricular Myocytes, A7r5 Smooth Muscle Cells, Guinea Pig and Calf Myocardial Cells
Activation Kinetics	Slows[4][6]	-	Neonatal Rat Ventricular Cells, Isolated Rat Ventricular Myocytes
Inactivation Kinetics	Slows[4][6]	Accelerates current decay[6]	Neonatal Rat Ventricular Cells, Isolated Rat Ventricular Myocytes
Voltage Dependence of Activation	~10 mV negative shift[6]	~23 mV negative shift[3]	Isolated Rat Ventricular Myocytes, Atrial Myocytes
Voltage Dependence of Inactivation	~10 mV negative shift[6]	Hyperpolarizing shift[7]	Isolated Rat Ventricular Myocytes, Calf Purkinje Fibers and Rat Ventricular Myocytes
Single Channel Open Time	Greatly lengthens[6]	Prolongs[2][3]	Isolated Rat Ventricular Myocytes, Atrial Myocytes
Mean Closed Times	Modest effects[6]	Not affected[3]	Isolated Rat Ventricular Myocytes, Atrial Myocytes

Mechanism of Action: Distinct Molecular Interactions

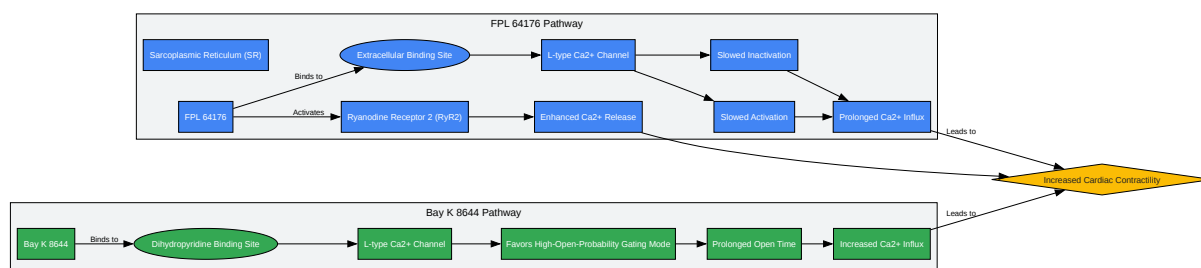
Both FPL 64176 and Bay K 8644 are L-type calcium channel agonists, but they achieve this through different mechanisms and binding sites.

FPL 64176, a benzoylpyrrole derivative, is a nondihydropyridine activator.[8] It is believed to bind to a novel site on the extracellular face of the L-type Ca^{2+} channel.[4][9] Its mechanism involves slowing both the activation and inactivation kinetics of the channel, leading to a prolonged influx of Ca^{2+} . [4][6] FPL 64176 has also been shown to activate cardiac ryanodine receptors (RyR2), the primary calcium release channels in the sarcoplasmic reticulum, by reducing their sensitivity to Ca^{2+} -induced inactivation.[8][10] This dual action on both sarcolemmal Ca^{2+} entry and sarcoplasmic reticulum Ca^{2+} release contributes to its potent inotropic effect.

Bay K 8644 is a dihydropyridine compound and a structural analog of nifedipine.[5] It acts by modifying the gating kinetics of the L-type Ca^{2+} channel, favoring a mode of gating with a high probability of opening.[8] This is primarily achieved by prolonging the mean open time of the channel without significantly affecting the closed time.[3] Bay K 8644 causes a significant hyperpolarizing shift in the voltage-dependence of channel activation.[3] Unlike FPL 64176, Bay K 8644 accelerates the rate of current decay during depolarization.[6]

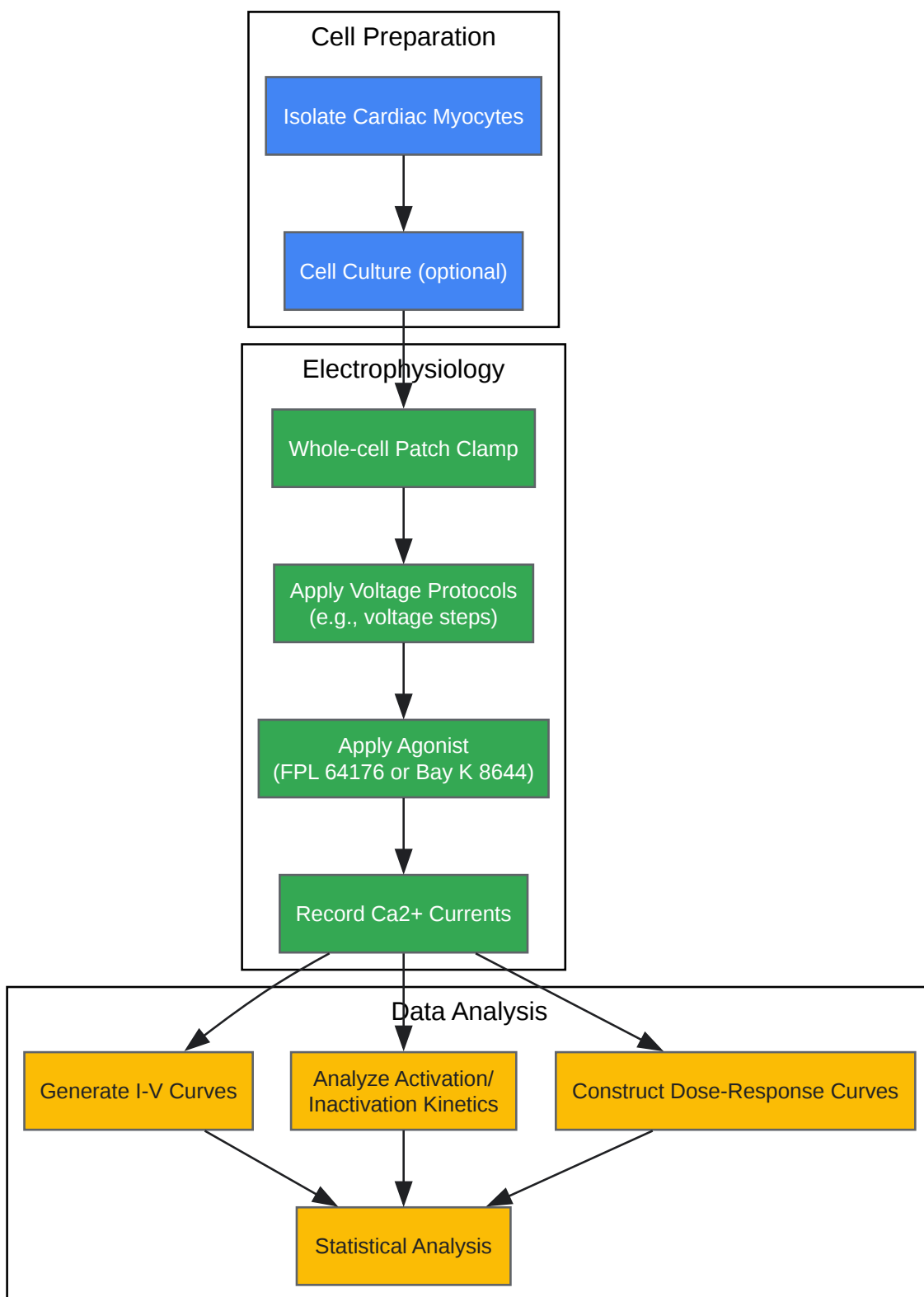
Signaling Pathways and Experimental Visualization

To illustrate the mechanisms and experimental approaches, the following diagrams are provided in DOT language.



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Caption: Signaling pathways of FPL 64176 and Bay K 8644 in cardiac myocytes.



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Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocols

The following outlines a typical experimental protocol for characterizing the effects of Ca^{2+} channel agonists on cardiac myocytes using the whole-cell patch-clamp technique, as inferred from the methodologies described in the cited literature.

1. Cardiomyocyte Isolation:

- Source: Ventricular tissue from neonatal or adult rats, guinea pigs, or calves.
- Procedure: Hearts are typically excised and mounted on a Langendorff apparatus for retrograde perfusion with a Ca^{2+} -free buffer containing collagenase and protease to digest the extracellular matrix. The ventricles are then minced and gently agitated to release individual myocytes.
- Solutions:
 - Ca^{2+} -free buffer: (in mM) 120 NaCl, 5.4 KCl, 5 MgSO_4 , 5 sodium pyruvate, 20 glucose, 20 taurine, 10 HEPES, pH adjusted to 7.4.
 - Enzyme solution: Ca^{2+} -free buffer supplemented with collagenase (e.g., Type II) and protease (e.g., Type XIV).

2. Whole-Cell Patch-Clamp Electrophysiology:

- Setup: An inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
- Pipettes: Borosilicate glass capillaries pulled to a resistance of 2-5 $\text{M}\Omega$ when filled with internal solution.
- External Solution (for recording L-type Ca^{2+} currents): (in mM) 135 NaCl, 4 CsCl, 2 CaCl_2 , 1 MgCl_2 , 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH. Na^+ and K^+ currents are often blocked by tetrodotoxin (TTX) and Cs^+ , respectively.
- Internal (Pipette) Solution: (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 0.1 GTP, 10 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.

- Voltage-Clamp Protocol:
 - Holding Potential: -80 mV to inactivate Na⁺ channels.
 - Test Pulses: Depolarizing steps of varying voltages (e.g., from -40 mV to +60 mV in 10 mV increments) for a duration of 200-300 ms to elicit Ca²⁺ currents.
- Drug Application: FPL 64176 or Bay K 8644 is dissolved in a suitable solvent (e.g., DMSO) and then diluted to the final concentration in the external solution. The drug-containing solution is applied to the cell via a perfusion system.

3. Data Analysis:

- Current-Voltage (I-V) Relationship: Peak inward current at each test potential is plotted against the corresponding voltage to generate an I-V curve.
- Activation and Inactivation Kinetics: The time course of current activation and inactivation is fitted with exponential functions to determine the respective time constants.
- Dose-Response Curves: The effect of increasing concentrations of the agonist on the peak Ca²⁺ current is measured to determine the EC₅₀ value.
- Statistical Analysis: Appropriate statistical tests (e.g., t-test, ANOVA) are used to determine the significance of the observed effects.

Conclusion

FPL 64176 and Bay K 8644 are both potent L-type Ca²⁺ channel agonists that enhance cardiac contractility. However, they exhibit distinct pharmacological and electrophysiological profiles. FPL 64176, a nondihydropyridine, acts at a novel extracellular site to slow both activation and inactivation, and also modulates RyR2 function. In contrast, the dihydropyridine Bay K 8644 prolongs channel open time and shifts the voltage dependence of activation. These differences are crucial for researchers designing experiments to probe the structure and function of L-type Ca²⁺ channels and for drug development professionals exploring novel inotropic agents. The choice between these agonists will depend on the specific experimental goals and the desired modulation of calcium channel kinetics.

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